N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-5-4-7-18-19(14)23-21(29-18)24(13-16-6-2-3-12-22-16)20(26)15-8-10-17(11-9-15)25(27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCDIWBNCSFLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound interacts with its targets by suppressing the COX enzymes . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
The suppression of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are involved in inflammation and pain signaling.
Pharmacokinetics
Similar compounds with a thiazole ring are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Result of Action
The suppression of COX enzymes leads to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin. This results in the reduction of inflammation and pain signaling , making this compound potentially useful as an anti-inflammatory agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability and distribution in the body. Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other substances.
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.4 g/mol. The compound features a benzothiazole ring, a nitro group, and a pyridine moiety, which contribute to its unique chemical properties and biological activities .
| Property | Value |
|---|---|
| Molecular Formula | C21H16N4O3S |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 899964-06-8 |
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating procaspase pathways. For example, research demonstrated that certain benzothiazole derivatives could activate procaspase-3 leading to caspase-3 activation in cancer cell lines such as U937 and MCF-7 .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 8j | U937 | 1.61 | Procaspase-3 activation |
| Compound 8k | MCF-7 | 1.98 | Induction of apoptosis |
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. The presence of the nitro group in this compound enhances its interaction with bacterial targets, potentially inhibiting cell wall synthesis or other critical processes in microbial pathogens .
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 31.25 µg/mL | Ampicillin |
| Escherichia coli | 15.75 µg/mL | Streptomycin |
The specific mechanism of action for this compound remains under investigation; however, molecular docking studies suggest favorable interactions with various biological targets involved in disease pathways. These studies indicate that the compound may bind effectively to proteins associated with cancer progression and inflammation .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Research indicates that modifications to the benzothiazole ring and the introduction of electron-donating groups can significantly enhance anticancer and antimicrobial activities .
Table 3: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Nitro group presence | Increases antimicrobial potency |
| Electron-donating groups | Enhances anticancer efficacy |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Evaluation : A study identified novel benzothiazole derivatives that induced apoptosis through procaspase activation, highlighting their potential as cancer therapeutics .
- Antimicrobial Testing : Another investigation demonstrated the efficacy of similar compounds against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Scientific Research Applications
Chemistry
N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for the modification and development of derivatives with enhanced properties.
Biology
This compound has been investigated for its potential as an antimicrobial and antifungal agent . Preliminary studies suggest significant antibacterial activity against both gram-negative and gram-positive bacteria, attributed to the presence of the nitro group and pyridine ring, which enhance its ability to inhibit microbial growth.
Medicine
In medicinal chemistry, the compound is explored for its anti-inflammatory and anticancer properties . Research indicates that benzothiazole derivatives can interfere with cancer cell proliferation and induce apoptosis. Molecular docking studies have shown favorable interactions with proteins involved in cancer pathways, suggesting its potential as a lead compound in cancer therapy.
Industry
Due to its chromophoric properties, this compound is utilized in the development of dyes and pigments . Its unique structure allows for specific interactions with materials, enhancing their color properties.
Case Study 1: Antimicrobial Activity
A study conducted on various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of the nitro group significantly enhanced the antimicrobial potency compared to compounds lacking this functional group.
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF7). The compound's mechanism involved the inhibition of specific kinases associated with cell cycle regulation, leading to decreased cell viability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness arises from its substitution pattern. Key comparisons include:
Key Observations :
- Positional Isomerism: The 4-methyl vs.
- Nitro Group Placement : The para-nitro group on benzamide is a common feature in antimicrobial agents (e.g., ), but its combination with a pyridinylmethyl group is unique to the target compound .
- Pyridine Modifications : The N-(pyridin-2-ylmethyl) group distinguishes the target from analogues with simpler pyridine attachments (e.g., ’s 5-nitropyridine) or phenylthiazole systems () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
